molecular formula C16H27NO6 B2993271 rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis CAS No. 1251728-74-1

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis

Cat. No.: B2993271
CAS No.: 1251728-74-1
M. Wt: 329.393
InChI Key: ZZFHYYHMRANMAT-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis (CAS 1251728-74-1) is a piperidine carboxamide derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C16H27NO6 and a molecular weight of 329.39 g/mol, serves as a key synthetic intermediate and scaffold. Its primary research value lies in the investigation of potent and species-selective inhibitors targeting the Plasmodium falciparum proteasome, a promising therapeutic target for malaria . Structural analogs of this piperidine carboxamide core have demonstrated low-nanomolar efficacy against malaria parasites, with the (S)-enantiomer showing particularly potent activity . These inhibitors bind non-covalently to a unique pocket in the β5 subunit of the parasite proteasome, a mechanism that confers strong selectivity over human proteasome isoforms and translates to low cytotoxicity in human cell lines . This makes the chemical scaffold highly valuable for developing novel antimalarials with a low propensity for resistance. The compound is offered with a guaranteed purity of 95% and is intended for research applications only. This product is strictly for laboratory research use and is not approved for human diagnostic or therapeutic use.

Properties

IUPAC Name

(3S,6S)-1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHYYHMRANMAT-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251728-74-1
Record name rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis typically involves the protection of the piperidine nitrogen and carboxylic acid groups with Boc groups. One common method includes the following steps:

    Starting Material: The synthesis begins with piperidine-3-carboxylic acid.

    Protection of the Nitrogen: The nitrogen atom of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Protection of the Carboxylic Acid: The carboxylic acid group is then protected using Boc2O under similar conditions.

The reaction conditions typically involve mild temperatures and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis can undergo several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Deprotected Piperidine: Removal of Boc groups yields piperidine-3-carboxylic acid.

    Substituted Derivatives: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.

Scientific Research Applications

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis, with the CAS number 1251728-74-1, is a piperidine derivative that has applications in scientific research, particularly in chemistry, biology, medicine, and industry . This compound is characterized by two tert-butoxycarbonyl (Boc) protecting groups attached to the piperidine ring in a cis configuration.

Scientific Research Applications

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis is primarily used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the synthesis of biologically active compounds, including pharmaceuticals, and serves as a protecting group in peptide synthesis.

Specific applications include:

  • Organic Synthesis : It is a building block in creating complex molecules.
  • Medicinal Chemistry : It helps synthesize biologically active compounds and pharmaceuticals.
  • Protecting Group : It protects nitrogen and carboxylic acid functionalities during synthetic transformations, preventing unwanted reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amine and carboxylic acid groups, which can then participate in further chemical reactions.
  • Fine Chemicals : Utilized in the production of fine chemicals and intermediates for various industrial processes.
  • Drug Development : It is valuable in drug development processes due to its stability during multi-step syntheses.

While rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis itself has limited direct biological activity, its derivatives and related piperidine compounds have shown promising biological activities.

Key findings regarding biological activity of related compounds:

  • Antitumor Activity : Piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. Analogs of piperidine have been tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : Derivatives have the potential to inhibit specific enzymes involved in metabolic pathways, which can be applied in drug development targeting metabolic diseases.
  • Antiviral Properties : Certain piperidine derivatives can exhibit antiviral activities by interfering with viral replication processes.

Case Studies

  • Cytotoxicity Against B16 Melanoma Cells : Piperidine derivatives, including those related to rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, have demonstrated significant cytotoxicity in melanoma cells at submicromolar concentrations.
  • Inhibition of Tubulin Polymerization : Structural modifications in piperidine compounds can enhance their potency as tubulin polymerization inhibitors, suggesting potential modifications for rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid to enhance its biological activity.

Safety and Hazards

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis is classified with the following hazards :

  • Harmful if swallowed.
  • Causes skin irritation.
  • Causes serious eye irritation.
  • May cause respiratory irritation.

Precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

The mechanism of action of rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis primarily involves its role as a protecting group. The Boc groups protect the nitrogen and carboxylic acid functionalities during synthetic transformations, preventing unwanted reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amine and carboxylic acid groups, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Compound 1: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol . Key Differences:

  • Substituents : Single Boc group at position 1 and a phenyl group at position 4.
  • Stereochemistry : Trans configuration between Boc and phenyl groups.
  • Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
    Comparison :
  • The target compound’s dual Boc groups may improve stability during synthetic steps but increase hydrophobicity.

Compound 2: cis-1’-(tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-3-carboxylic Acid (CAS 1273564-79-6)

Molecular Formula: Not explicitly provided, but likely C₁₈H₂₅N₂O₅ (inferred from spiro structure). Key Differences:

  • Core Structure : Spirocyclic system fusing cyclopenta[D]isoxazole and piperidine rings.
  • Functional Groups : Single Boc group, isoxazole ring, carboxylic acid.
  • Applications : Research-specific uses (e.g., enzyme inhibition studies) .
    Comparison :
  • The isoxazole ring offers hydrogen-bonding capabilities distinct from the target compound’s purely aliphatic Boc groups.

Comparative Data Table

Parameter Target Compound (cis-bis-Boc) Compound 1 (Phenyl-Boc) Compound 2 (Spiro-Boc)
Molecular Formula C₁₆H₂₇NO₆ (inferred) C₁₇H₂₃NO₄ ~C₁₈H₂₅N₂O₅ (estimated)
Molecular Weight ~329.4 g/mol 305.37 g/mol ~350.4 g/mol
Key Functional Groups 2 Boc, carboxylic acid 1 Boc, phenyl, carboxylic acid 1 Boc, isoxazole, carboxylic acid
Stereochemical Complexity High (cis Boc configuration) Moderate (trans Boc/phenyl) Very high (spiro system)
Hazards Likely H302, H315, H319 H302, H315, H319, H335 Data unavailable
Solubility Low (hydrophobic Boc groups) Moderate (polar phenyl group) Likely very low (spiro rigidity)

Biological Activity

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features two tert-butoxycarbonyl (Boc) protecting groups on a piperidine ring, which influences its biological activity and reactivity. The unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis and pharmaceutical development.

  • Molecular Formula : C16H27NO6
  • Molecular Weight : 329.3887 g/mol
  • CAS Number : 1251728-74-1

The primary role of this compound, involves its function as a protecting group during synthetic transformations. The Boc groups shield the nitrogen and carboxylic acid functionalities from unwanted reactions. Under acidic conditions, these groups can be selectively removed to expose the free amine and carboxylic acid groups, allowing for further chemical reactions and modifications .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its derivatives and related piperidine compounds. Key findings include:

  • Antitumor Activity : Some studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of piperidine have been tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
  • Enzyme Inhibition : The compound's derivatives have been assessed for their potential to inhibit specific enzymes involved in metabolic pathways. This can lead to applications in drug development targeting metabolic diseases .
  • Antiviral Properties : Research indicates that certain piperidine derivatives can exhibit antiviral activities by interfering with viral replication processes .

Case Studies

  • Cytotoxicity Against B16 Melanoma Cells : A study evaluated the cytotoxic effects of various piperidine derivatives, including those related to rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid. The results indicated that these compounds could induce significant cytotoxicity in melanoma cells at submicromolar concentrations .
  • Inhibition of Tubulin Polymerization : Research involving cis-cyclopropyl combretastatin A4 analogues demonstrated that structural modifications in piperidine compounds could enhance their potency as tubulin polymerization inhibitors. This suggests that similar modifications could be explored for rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid to enhance its biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acidStructureModerate cytotoxicity against cancer cell lines
rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-cyclobutylpiperidine-3-carboxylic acidStructurePotential enzyme inhibitor

Applications in Research

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is utilized as a building block in organic synthesis for developing more complex molecules. Its role extends into medicinal chemistry where it aids in synthesizing biologically active compounds and pharmaceuticals. The compound's stability during multi-step syntheses makes it particularly valuable in drug development processes .

Q & A

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
The compound shares hazards similar to structurally related piperidine derivatives, including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Methodological precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • First Aid : Immediate flushing of eyes/skin with water for 15 minutes; seek medical attention if ingested .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity via characteristic tert-butyl proton signals (~1.4 ppm) and piperidine ring protons .
  • HPLC-MS : Use chiral columns to resolve enantiomeric impurities (e.g., AG00EKDK analogs require >95.0% purity thresholds) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., mp261°C for piperidine-3-carboxylic acid analogs) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:
Discrepancies may arise from racemization during Boc protection/deprotection. Mitigation strategies:

  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis using columns like Chiralpak IA/IB .
  • Low-Temperature Reactions : Perform reactions at ≤0°C to minimize racemization .
  • Computational Modeling : Use DFT calculations to predict energy barriers for stereochemical inversion .

Advanced: What strategies optimize yield in multi-step syntheses involving Boc protection?

Answer:

  • Protection Sequence : Prioritize Boc protection at the piperidine nitrogen before carboxylate activation to avoid side reactions .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate Boc-group coupling .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .

Basic: What decomposition products should be monitored during thermal analysis?

Answer:
While decomposition data for the exact compound is unavailable , analogous Boc-protected piperidines degrade via:

  • Thermolysis : Releases tert-butanol and CO₂, forming piperidine-3-carboxylic acid .
  • Oxidation : Monitor for carboxylic acid derivatives using TGA-FTIR or GC-MS .

Advanced: How can computational tools predict reactivity/stability under experimental conditions?

Answer:

  • Reactivity Prediction : Use Gaussian or ORCA to model transition states for Boc-group cleavage .
  • Solubility Profiling : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, THF) .
  • Stability Analysis : MD simulations assess conformational stability of the cis-piperidine ring .

Basic: What storage conditions preserve the compound’s stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid Boc-group degradation .
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How to design enzyme inhibition assays based on structural analogs?

Answer:

  • Target Selection : Prioritize enzymes with piperidine-binding pockets (e.g., β-glucuronidase, proteases) .
  • Assay Conditions : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) at pH 7.4 .
  • IC50 Determination : Compare inhibition kinetics with trifluoroacetamide-piperidine analogs (IC50 ~10 µM) .

Basic: How to mitigate hazards during large-scale reactions?

Answer:

  • Process Safety : Conduct DSC to identify exothermic decomposition risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .

Advanced: What spectroscopic signatures distinguish cis/trans isomers?

Answer:

  • NOESY NMR : Cross-peaks between H-3 and H-6 protons confirm cis configuration .
  • IR Spectroscopy : Cis isomers show distinct C=O stretching frequencies (~1680 cm⁻¹ vs. 1700 cm⁻¹ for trans) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.